molecular formula C23H24N4O4S B2569063 N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide CAS No. 941004-68-8

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide

Cat. No.: B2569063
CAS No.: 941004-68-8
M. Wt: 452.53
InChI Key: CGCYMVRSWBFGHD-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a synthetic small molecule featuring a 1,3-oxazole core substituted with a cyano group at position 4 and an oxolane (tetrahydrofuran)-derived methylamino group at position 4. This compound belongs to a class of 1,3-oxazole derivatives, which are widely studied for their therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(oxolan-2-ylmethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-27(16-17-6-3-2-4-7-17)32(28,29)20-11-9-18(10-12-20)22-26-21(14-24)23(31-22)25-15-19-8-5-13-30-19/h2-4,6-7,9-12,19,25H,5,8,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCYMVRSWBFGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4CCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amine. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and an inert atmosphere.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine. This reaction is usually carried out in an organic solvent, such as dichloromethane, and may require a base to neutralize the hydrochloric acid byproduct.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule. This step may require a coupling reagent, such as EDCI or DCC, and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the cyano group to an amine or the oxazole ring to a more saturated heterocycle.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents for these reactions include halides, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or saturated heterocycles.

Scientific Research Applications

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its diverse functional groups.

    Biological Research: The compound can be used as a probe or reagent in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound may find applications in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The cyano group and oxazole ring may play a crucial role in binding to these targets, while the sulfonamide group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Oxazole Derivatives

Compound Name / ID Substituent at Oxazole-5 Position Sulfonamide Group Molecular Formula Molecular Weight
Target Compound (Oxolan-2-yl)methylamino N-benzyl-N-methyl C23H25N5O4S 491.59
D434-0973 Piperidin-1-yl N-benzyl-N-methyl C23H24N4O3S 436.53
D434-1007 Azepan-1-yl N-benzyl-N-methyl C24H26N4O3S 450.56
2-aryl-4-benzyl-1,3-oxazol-5(4H)-one Keto tautomer (oxazol-5-one) 4-[(4-bromophenyl)sulfonyl]phenyl Varies Varies

Key Observations :

Amino Substituents: The target compound’s oxolane-derived substituent introduces a cyclic ether moiety, enhancing lipophilicity compared to the piperidine (D434-0973) or azepane (D434-1007) groups. This may improve blood-brain barrier penetration but reduce aqueous solubility .

Sulfonamide Variations : Unlike analogues in –5, which feature bromophenyl or chlorophenyl sulfonamide groups, the target compound’s N-benzyl-N-methyl sulfonamide may reduce off-target interactions due to steric hindrance .

Biological Activity

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant pharmacological properties.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The sulfonamide group is significant for its biological activity.
  • Functional Groups : The presence of a cyano group and an oxazole ring contributes to its reactivity and interaction with biological targets.

Research indicates that compounds with sulfonamide structures often exhibit antibacterial and antifungal properties. The proposed mechanisms include:

  • Inhibition of Bacterial Growth : Sulfonamides typically act by inhibiting the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis.
  • Antifungal Activity : Similar mechanisms may apply to fungal targets, disrupting essential metabolic pathways.

Antimicrobial Efficacy

Studies have shown that this compound exhibits significant antimicrobial activity. Below is a summary of its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Aspergillus niger64 µg/mL
Candida albicans32 µg/mL

Study 1: Antibacterial Activity

A study conducted on various sulfonamide derivatives, including the compound , demonstrated its potent antibacterial properties against E. coli and S. aureus. The results indicated that the compound could serve as a lead candidate for further development into antibacterial agents.

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against common fungal pathogens. The results showed a promising antifungal activity profile, making it a candidate for treating fungal infections.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

  • Absorption : The compound exhibits good solubility in organic solvents, suggesting favorable absorption characteristics.
  • Distribution : Studies indicate that sulfonamides generally distribute well in body tissues and fluids.
  • Metabolism : The metabolism pathway involves liver enzymes that may convert the compound into active metabolites.
  • Excretion : Primarily excreted through renal pathways, necessitating monitoring in patients with renal impairment.

Q & A

Basic Research Question

  • Structural Confirmation : NMR (¹H/¹³C) identifies substituents (e.g., oxolan-2-yl methylamino groups) and sulfonamide connectivity .
  • Purity Validation : Reverse-phase HPLC with UV detection ensures >95% purity .
  • Elemental Analysis : Confirms stoichiometry, particularly for nitrogen and sulfur content .

How can structural ambiguities in complex intermediates be resolved during synthesis?

Advanced Research Question

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and heterocyclic linkages .
  • X-ray Crystallography : Resolves absolute configuration for chiral centers, if applicable.
  • Computational Modeling : DFT calculations predict NMR shifts or vibrational spectra (FT-IR) to validate tautomeric forms (e.g., oxazolone vs. oxazole) .

What methods are recommended for assessing the cytotoxicity of this compound, and how can results be validated?

Basic Research Question

  • Primary Screening : Daphnia magna assays provide rapid, cost-effective cytotoxicity data via mortality/immobility metrics .
  • Validation : Follow-up with mammalian cell lines (e.g., HeLa, MCF-7) using MTT assays to confirm activity in eukaryotic systems .

How should researchers address contradictions in cytotoxicity data across different studies?

Advanced Research Question

  • Variable Control : Standardize assay conditions (e.g., exposure time, compound solubility in DMSO/PBS) .
  • Structure-Activity Analysis : Compare substituent effects (e.g., oxolan-2-yl vs. benzyl groups) to identify pharmacophores .
  • Metabolic Stability Testing : Assess compound degradation in serum to rule out false negatives .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

  • Analog Synthesis : Modify functional groups (e.g., cyano to carboxy, oxolane to tetrahydrofuran) to probe activity .
  • Biological Profiling : Test analogs against diverse targets (e.g., kinase inhibition, apoptosis induction) .
  • Computational SAR : Use molecular docking to predict binding affinities for targets like tubulin or DNA topoisomerases .

What mechanistic approaches are suitable for studying this compound’s biological activity?

Advanced Research Question

  • Molecular Docking : Identify potential targets (e.g., EGFR, PARP) using AutoDock or Schrödinger .
  • Transcriptomics : RNA-seq can reveal gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
  • Enzymatic Assays : Test inhibition of specific enzymes (e.g., carbonic anhydrase for sulfonamide activity) .

How can researchers ensure the compound’s stability during storage and experimental use?

Basic Research Question

  • Storage Conditions : Lyophilize and store at -20°C under inert gas (N₂) to prevent hydrolysis/oxidation .
  • Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., sulfonic acid derivatives) .

What role can computational chemistry play in refining the synthesis and application of this compound?

Advanced Research Question

  • Reaction Pathway Modeling : DFT studies optimize transition states for key steps (e.g., cyclization) .
  • Solubility Prediction : COSMO-RS simulations guide solvent selection for improved reaction yields .
  • In Silico Toxicity Screening : Tools like ProTox-II predict off-target effects early in development .

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